Tert-butyl 4-(aminomethyl)-4-(cyclopropylmethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(aminomethyl)-4-(cyclopropylmethyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an aminomethyl group and a cyclopropylmethyl group attached to the piperidine ring, and it is esterified with tert-butyl carboxylate.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with piperidine as the core structure.
Functionalization: The piperidine ring is then functionalized by introducing the aminomethyl group through a reductive amination reaction using an appropriate aldehyde or ketone and an amine source.
Cyclopropylmethyl Group Addition: The cyclopropylmethyl group is introduced via a nucleophilic substitution reaction.
Esterification: Finally, the compound is esterified with tert-butyl alcohol under acidic conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The aminomethyl group can be oxidized to form an amine oxide.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group of the ester.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides and bases like triethylamine (Et₃N) are employed.
Major Products Formed:
Amine Oxides: Resulting from the oxidation of the aminomethyl group.
Alcohols: Formed from the reduction of the ester group.
Substituted Piperidines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of small molecules with biological targets. Medicine: Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Tert-butyl 4-(aminomethyl)-4-(cyclopropylmethyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific target.
Comparison with Similar Compounds
Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate: Lacks the cyclopropylmethyl group.
Tert-butyl 4-(aminomethyl)benzylcarbamate: Contains a benzyl group instead of a cyclopropylmethyl group.
Uniqueness: The presence of the cyclopropylmethyl group in Tert-butyl 4-(aminomethyl)-4-(cyclopropylmethyl)piperidine-1-carboxylate provides unique steric and electronic properties that can influence its reactivity and biological activity compared to similar compounds.
This compound , its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-(cyclopropylmethyl)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-8-6-15(11-16,7-9-17)10-12-4-5-12/h12H,4-11,16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXGZJPXRSVBMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2CC2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601136412 | |
Record name | 1,1-Dimethylethyl 4-(aminomethyl)-4-(cyclopropylmethyl)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601136412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
895132-32-8 | |
Record name | 1,1-Dimethylethyl 4-(aminomethyl)-4-(cyclopropylmethyl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=895132-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-(aminomethyl)-4-(cyclopropylmethyl)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601136412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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